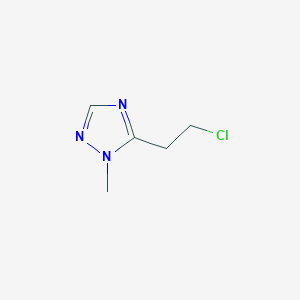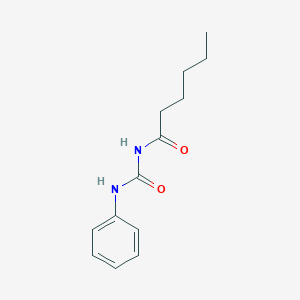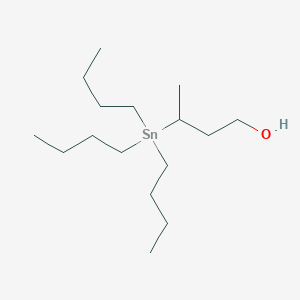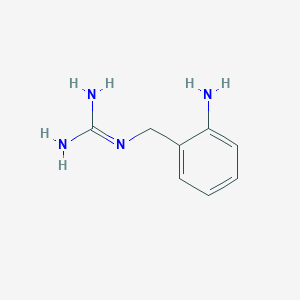
(2-Aminobenzyl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Aminobenzyl)guanidine is an organic compound that features a guanidine group attached to a benzyl ring with an amino substituent at the ortho position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Guanylation of Amines: One common method for synthesizing guanidines involves the guanylation of amines using cyanamides in the presence of catalytic amounts of scandium (III) triflate under mild conditions in water. This method is practical for substrates that dissolve only in aqueous solutions.
Transition Metal Catalysis: Recent developments have shown that transition-metal-catalyzed guanidine synthesis, such as using copper-catalyzed three-component reactions involving cyanamides, arylboronic acids, and amines, can efficiently produce guanidines.
One-Pot Synthesis: A sequential one-pot approach using N-chlorophthalimide, isocyanides, and amines has been reported to provide diverse guanidines in good yields.
Industrial Production Methods
Industrial production methods for guanidines often involve the use of carbodiimides and thioureas as starting materials. These methods are scalable and can be adapted to produce large quantities of guanidines for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Guanidines can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert guanidines to their corresponding amines.
Substitution: Substitution reactions at the benzylic position are common, often involving nucleophilic substitution pathways.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and peracids.
Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution Reagents: Nucleophiles like halides and amines are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroguanidines, while substitution reactions can produce various substituted guanidines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2-Aminobenzyl)guanidine is used as a building block for the synthesis of more complex molecules. Its ability to form hydrogen bonds and its high basicity make it a versatile reagent in organic synthesis .
Biology
In biological research, guanidines are studied for their interactions with proteins and nucleic acids. They are known to act as DNA minor groove binders and kinase inhibitors .
Medicine
Medically, guanidines have been explored for their potential as therapeutic agents. They have been investigated for their ability to modulate neurotransmitter release and for their potential use in treating conditions like myasthenic syndrome .
Industry
In industry, guanidines are used as catalysts and as components in the production of polymers and other materials. Their unique chemical properties make them valuable in various industrial applications .
Mécanisme D'action
The mechanism of action of (2-Aminobenzyl)guanidine involves its ability to enhance the release of acetylcholine following a nerve impulse. It also appears to slow the rates of depolarization and repolarization of muscle cell membranes . This compound interacts with molecular targets such as aldehyde dehydrogenase and ribonuclease, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Guanidine: A simple molecule with similar basicity and hydrogen bonding capabilities.
Nitroguanidine: Used as an insecticide and in explosives, featuring a nitro group attached to the guanidine moiety.
Thiourea Derivatives: Often used as guanidylating agents in the synthesis of guanidines.
Uniqueness
(2-Aminobenzyl)guanidine is unique due to its specific structure, which allows for targeted interactions with biological molecules and its potential for diverse chemical modifications. Its ortho-amino substitution on the benzyl ring provides additional sites for functionalization, making it a valuable compound in both research and industrial applications.
Propriétés
Formule moléculaire |
C8H12N4 |
|---|---|
Poids moléculaire |
164.21 g/mol |
Nom IUPAC |
2-[(2-aminophenyl)methyl]guanidine |
InChI |
InChI=1S/C8H12N4/c9-7-4-2-1-3-6(7)5-12-8(10)11/h1-4H,5,9H2,(H4,10,11,12) |
Clé InChI |
CGNXNHLQUYQSCS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CN=C(N)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



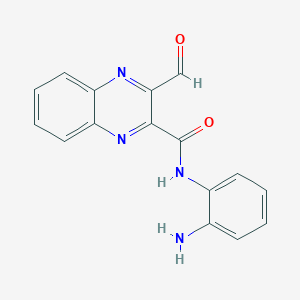
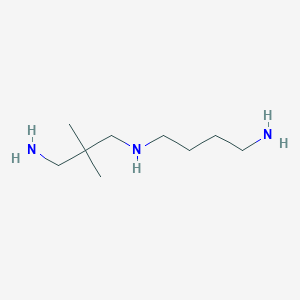
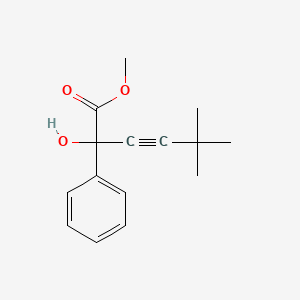
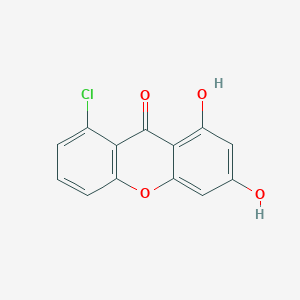
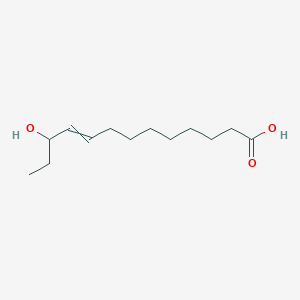
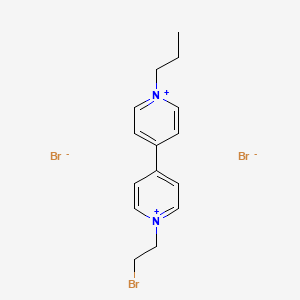

![1-Bromo-2-[2-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B14344067.png)
